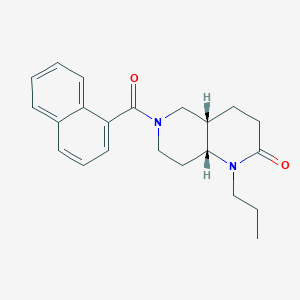
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one acts as a partial agonist at both CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser degree than THC. It also has a higher affinity for CB1 receptors than CB2 receptors. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been shown to produce a range of biochemical and physiological effects similar to those of THC, including analgesia, sedation, and appetite stimulation. It has also been shown to produce psychotropic effects, such as altered perception, mood, and cognition. (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been implicated in several cases of acute toxicity and has been shown to produce a range of adverse effects, including tachycardia, hypertension, seizures, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has several advantages for scientific research, including its high potency, selectivity for CB1 and CB2 receptors, and ability to produce a range of effects similar to those of THC. However, it also has several limitations, including its potential for abuse and toxicity, as well as its legal status in many countries.
Orientations Futures
There are several future directions for research on (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one and synthetic cannabinoids, including the development of new compounds with improved selectivity and safety profiles, the study of the long-term effects of synthetic cannabinoids on the brain and body, and the investigation of the role of the endocannabinoid system in various diseases and disorders. Additionally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids, particularly in the areas of pain management, inflammation, and mood disorders.
Méthodes De Synthèse
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one is synthesized by reacting 1-naphthoyl chloride with 1-pentylindole in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified by column chromatography to obtain (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one in its pure form.
Applications De Recherche Scientifique
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of effects similar to those of THC. (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been used to study the role of the endocannabinoid system in pain, inflammation, appetite, and mood regulation.
Propriétés
IUPAC Name |
(4aS,8aR)-6-(naphthalene-1-carbonyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-13-24-20-12-14-23(15-17(20)10-11-21(24)25)22(26)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17,20H,2,10-15H2,1H3/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHZMYKFQSBYKS-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)
![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331045.png)
![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)

![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)
![2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)